molecular formula C46H52F2N8O12 B610164 PON82648 CAS No. 2250382-64-8

PON82648

Cat. No.: B610164
CAS No.: 2250382-64-8
M. Wt: 946.96
InChI Key: PDQGUWCWGITGBA-OSRRZMJMSA-N
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Description

PON82648 (also known as BTK PROTAC 9) is a Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling pathways. PROTACs are bifunctional molecules comprising a target-binding moiety, a linker, and an E3 ubiquitin ligase-recruiting moiety.

BTK plays a pivotal role in B-cell development and is a therapeutic target for conditions like chronic lymphocytic leukemia (CLL) and autoimmune diseases.

Properties

CAS No.

2250382-64-8

Molecular Formula

C46H52F2N8O12

Molecular Weight

946.96

IUPAC Name

5-amino-3-[4-(2,4-difluorophenoxy)phenyl]-1-[(3R)-1-(17-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}-3,6,9,12,15-pentaoxaheptadecan-1-oyl)piperidin-3-yl]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C46H52F2N8O12/c47-29-8-12-36(33(48)25-29)68-31-9-6-28(7-10-31)41-40(43(50)59)42(49)56(53-41)30-3-2-15-54(26-30)38(58)27-67-24-23-66-22-21-65-20-19-64-18-17-63-16-14-51-34-5-1-4-32-39(34)46(62)55(45(32)61)35-11-13-37(57)52-44(35)60/h1,4-10,12,25,30,35,51H,2-3,11,13-24,26-27,49H2,(H2,50,59)(H,52,57,60)/t30-,35?/m1/s1

InChI Key

PDQGUWCWGITGBA-OSRRZMJMSA-N

SMILES

O=C(C1=C(N)N([C@H]2CN(C(COCCOCCOCCOCCOCCNC3=CC=CC(C(N4C(CC5)C(NC5=O)=O)=O)=C3C4=O)=O)CCC2)N=C1C6=CC=C(OC7=CC=C(F)C=C7F)C=C6)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BTK PROTAC 9;  BTK PROTAC9; BTK PROTAC-9;  PON82648;  PON-82648;  PON 82648; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Overview

The following table summarizes key properties of PON82648 and structurally/functionally analogous PROTACs:

Compound CAS No. DC50/IC50 Key Features E3 Ligase Recruited Resistance Coverage Reference
This compound 2250382-64-8 Not reported Targets BTK; exact linker/ligase details unspecified. Unspecified Not explicitly studied
SJF620 2376187-16-3 7.9 nM (DC50) Uses a lenalidomide analog to recruit CRBN ligase; high degradation potency. CRBN Wild-type BTK
P13I 2360561-66-4 Not reported Degrades both BTK-WT and ibrutinib-resistant BTK-C481S mutant. Unspecified BTK-C481S mutation
DD 03-171 2366132-45-6 Not reported Potent and selective BTK degrader; structural details pending. Unspecified Not explicitly studied

Key Findings and Differentiation

Degradation Efficiency :

  • SJF620 exhibits the highest reported degradation efficiency (DC50 = 7.9 nM), attributed to its optimized CRBN-recruiting moiety .
  • This compound lacks published DC50 data, limiting direct efficacy comparisons.

Resistance Coverage: P13I stands out for degrading the BTK-C481S mutant, a common resistance mutation in patients treated with ibrutinib (a covalent BTK inhibitor) . this compound’s efficacy against resistant mutants remains uncharacterized.

E3 Ligase Specificity :

  • SJF620 uses CRBN, a widely exploited ligase in PROTAC design, whereas this compound’s ligase partner is unspecified. Ligase choice affects tissue distribution and off-target risks.

Structural Diversity :

  • While all compounds share a PROTAC scaffold, differences in linker chemistry and warhead (BTK-binding moiety) likely influence pharmacokinetics and target engagement. For example, P13I ’s structure enables dual action against BTK-WT and BTK-C481S, possibly due to enhanced binding flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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